Cas no 864069-00-1 (2-((4-Methylpiperazin-1-yl)methyl)benzonitrile)

2-((4-Methylpiperazin-1-yl)methyl)benzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-((4-Methylpiperazin-1-yl)methyl)benzonitrile
- 2-[(4-Methylpiperazin-1-yl)methyl]benzonitrile
- Benzonitrile,2-[(4-methyl-1-piperazinyl)methyl]-
- 2-[(4-Methyl-1-Piperazinyl)Methyl]-Benzonitrile
- Imatinib impurity 13
- 2-((4-methylpiperazin-1-yl)methyl)benzonitrile? (Imatinib Impurity pound(c)
- J-505246
- 864069-00-1
- DTXSID90594569
- CS-0163911
- AKOS000196646
- MFCD08271956
- MS-22419
- FT-0763528
- SCHEMBL2228476
- Z54753214
- A850545
- DB-076620
-
- MDL: MFCD09934116
- Inchi: InChI=1S/C13H17N3/c1-15-6-8-16(9-7-15)11-13-5-3-2-4-12(13)10-14/h2-5H,6-9,11H2,1H3
- InChI Key: SZENQRLSNAOEPP-UHFFFAOYSA-N
- SMILES: CN1CCN(CC1)CC2=CC=CC=C2C#N
Computed Properties
- Exact Mass: 215.14200
- Monoisotopic Mass: 215.142247555g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 260
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 30.3Ų
Experimental Properties
- Density: 1.11
- Boiling Point: 329.3°C at 760 mmHg
- Flash Point: 136.4°C
- Refractive Index: 1.587
- PSA: 30.27000
- LogP: 1.18148
2-((4-Methylpiperazin-1-yl)methyl)benzonitrile Security Information
2-((4-Methylpiperazin-1-yl)methyl)benzonitrile Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-((4-Methylpiperazin-1-yl)methyl)benzonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M329745-5g |
2-((4-Methylpiperazin-1-yl)methyl)benzonitrile |
864069-00-1 | 5g |
$557.00 | 2023-05-17 | ||
eNovation Chemicals LLC | D633676-5g |
2-((4-methylpiperazin-1-yl)methyl)benzonitrile |
864069-00-1 | 97% | 5g |
$500 | 2023-09-01 | |
OTAVAchemicals | 1328096-100MG |
2-[(4-methylpiperidin-1-yl)methyl]benzonitrile |
864069-00-1 | 95% | 100MG |
$92 | 2023-07-09 | |
A2B Chem LLC | AC29644-50mg |
Benzonitrile,2-[(4-methyl-1-piperazinyl)methyl]- |
864069-00-1 | 95% | 50mg |
$265.00 | 2024-04-19 | |
TRC | M329745-1g |
2-((4-Methylpiperazin-1-yl)methyl)benzonitrile |
864069-00-1 | 1g |
$133.00 | 2023-05-17 | ||
TRC | M329745-0.5g |
2-((4-Methylpiperazin-1-yl)methyl)benzonitrile |
864069-00-1 | 0.5g |
$ 60.00 | 2022-06-03 | ||
TRC | M329745-10g |
2-((4-Methylpiperazin-1-yl)methyl)benzonitrile |
864069-00-1 | 10g |
$ 800.00 | 2023-09-07 | ||
OTAVAchemicals | 1328114-50MG |
2-[(4-methylpiperazin-1-yl)methyl]benzonitrile |
864069-00-1 | 95% | 50MG |
$58 | 2023-07-06 | |
OTAVAchemicals | 1328114-100MG |
2-[(4-methylpiperazin-1-yl)methyl]benzonitrile |
864069-00-1 | 95% | 100MG |
$104 | 2023-07-06 | |
OTAVAchemicals | 1328096-250MG |
2-[(4-methylpiperidin-1-yl)methyl]benzonitrile |
864069-00-1 | 95% | 250MG |
$129 | 2023-07-09 |
2-((4-Methylpiperazin-1-yl)methyl)benzonitrile Related Literature
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624
-
W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
Additional information on 2-((4-Methylpiperazin-1-yl)methyl)benzonitrile
2-((4-Methylpiperazin-1-yl)methyl)benzonitrile: A Promising Molecular Scaffold in Modern Pharmaceutical Research
2-((4-Methylpiperazin-1-yl)methyl)benzonitrile, with the CAS No. 864069-00-1, represents a unique molecular structure that has garnered significant attention in recent years for its potential applications in pharmaceutical and medicinal chemistry. This compound belongs to the class of benzonitrile derivatives, characterized by the presence of a nitrile group (-C≡N) conjugated to an aromatic benzene ring. The structural complexity of this molecule, particularly the integration of a 4-methylpiperazine ring with a benzene nitrile core, has made it a focal point for researchers exploring novel therapeutic strategies.
Recent studies have highlighted the versatility of 2-((4-Methylpiperazin-1-yl)methyl)benzonitrile in modulating biological targets. Its molecular architecture provides a scaffold for designing ligands that can interact with a variety of receptors, including G-protein-coupled receptors (GPCRs) and ion channels. This structural adaptability is particularly valuable in the development of targeted therapies for diseases such
One of the most compelling areas of research involving 2-((4-Methylpiperazin-1-yl)methyl)benzonitrile is its potential role in anti-inflammatory drug discovery. A 2023 study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against pro-inflammatory cytokines such as TNF-α and IL-6. The nitrile group in the molecule is believed to contribute to its ability to modulate signaling pathways involved in inflammatory responses, making it a promising candidate for the treatment of autoimmune disorders and chronic inflammation.
Additionally, 2-((4-Methylpiperazin-1-yl)methyl)benzonitrile has shown promise in the field of antimicrobial drug development. Researchers at the University of Tokyo reported in 2024 that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The 4-methylpiperazine moiety is thought to enhance the molecule's ability to disrupt bacterial cell membranes, while the benzene nitrile core contributes to its stability and bioavailability. These findings suggest that this compound could be further optimized for use in combating antibiotic-resistant strains.
Another area of interest is its potential application in neurodegenerative disease research. A 2023 preclinical study published in ACS Chemical Neuroscience explored the neuroprotective effects of 2-((4-Methylpiperazin-1-yl)methyl)benzonitrile derivatives. The study found that these compounds exhibit neuroprotective activity in models of Parkinson's disease, likely due to their ability to modulate mitochondrial function and reduce oxidative stress. This opens new avenues for the development of therapies targeting neurodegenerative conditions.
The synthesis of 2-((4-Methylpiperazin-1-yl)methyl)benzonitrile has also been the subject of recent advancements in organic chemistry. A 2024 paper in Organic & Biomolecular Chemistry described a novel catalytic approach to its preparation, which significantly improves the efficiency and selectivity of the reaction. This method involves the use of transition metal catalysts to facilitate the coupling of the benzene ring with the piperazine moiety, reducing the need for harsh reaction conditions and increasing the yield of the final product. Such synthetic improvements are critical for the large-scale production of this compound for pharmaceutical applications.
From a pharmacokinetic perspective, 2-((4-Methylpiperazin-1-yl)methyl)benzonitrile has demonstrated favorable properties that make it suitable for drug development. Studies indicate that the compound has good solubility in both aqueous and organic solvents, which is essential for its absorption and distribution in the body. Additionally, its low molecular weight and high lipophilicity suggest that it may have good permeability across biological membranes, enhancing its bioavailability and therapeutic potential.
Despite its promising properties, further research is needed to fully understand the mechanisms of action and potential side effects of 2-((4-Methylpiperazin-1-yl)methyl)benzonitrile. Ongoing studies are focused on optimizing its structure to enhance selectivity for specific targets while minimizing off-target effects. Additionally, researchers are exploring the possibility of combining this compound with other drugs to create synergistic therapeutic effects.
In conclusion, 2-((4-Methylpiperazin-1-yl)methyl)benzonitrile represents a significant advancement in the field of pharmaceutical chemistry. Its structural versatility, combined with its potential applications in multiple therapeutic areas, makes it a valuable molecule for future drug development. As research continues to uncover its full potential, this compound may play a pivotal role in the treatment of various diseases, offering new hope for patients in need of innovative therapeutic solutions.
864069-00-1 (2-((4-Methylpiperazin-1-yl)methyl)benzonitrile) Related Products
- 174609-74-6(2-(Piperazin-1-yl)methylbenzonitrile)
- 2172204-72-5(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}-1,3-thiazole-4-carboxylic acid)
- 1804211-26-4(3-(Chloromethyl)-5-(3-chloropropyl)mandelic acid)
- 690962-31-3(4-(3-chlorobenzenesulfonamido)-N-(2-phenylethyl)benzamide)
- 1805550-02-0(5-Bromo-2-fluoro-4-nitrobenzylamine)
- 1410617-74-1((2-aminoethyl)(methyl)[(oxan-3-yl)methyl]amine)
- 2009529-94-4(Tert-butyl 2-(prop-2-ynoyl)piperidine-1-carboxylate)
- 635698-48-5(5H-Pyrimido[4,5-d]azepine, 2,4-dichloro-6,7,8,9-tetrahydro-7-(phenylmethyl)-)
- 1042559-30-7((2S)-Amino-4-(4-bromophenyl)butanoic acid)
- 1342675-12-0((3-methoxypropyl)1-(1,3-thiazol-2-yl)ethylamine)




